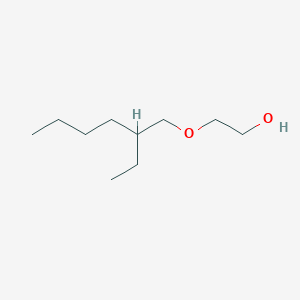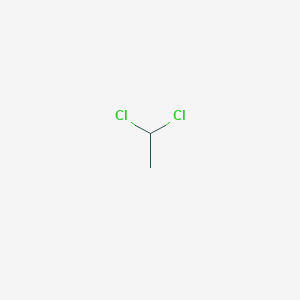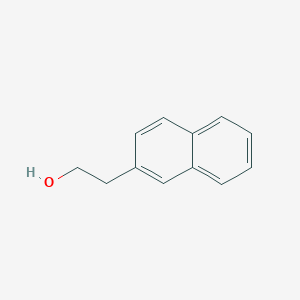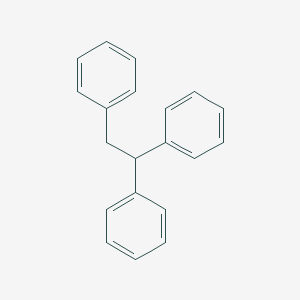
1,1,2-Triphenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Triphenylethane, also known as TPE, is a chemical compound that belongs to the class of triarylmethanes. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. TPE has been extensively studied due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 1,1,2-Triphenylethane is not fully understood, but it is believed to act as a reversible inhibitor of enzymes that play a crucial role in the biosynthesis of various biomolecules such as lipids, proteins, and nucleic acids. 1,1,2-Triphenylethane is also known to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1,1,2-Triphenylethane. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1,2-Triphenylethane has also been reported to possess antimicrobial activity against various pathogenic bacteria and fungi. In addition, 1,1,2-Triphenylethane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,1,2-Triphenylethane in laboratory experiments is its high purity and stability, which makes it easy to handle and store. 1,1,2-Triphenylethane is also readily available and relatively inexpensive compared to other organic compounds. However, 1,1,2-Triphenylethane has limited solubility in water, which can make it challenging to use in aqueous solutions. Additionally, 1,1,2-Triphenylethane can be toxic at high concentrations, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 1,1,2-Triphenylethane. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1,1,2-Triphenylethane can also be used as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and photovoltaic devices. Further research is needed to fully understand the mechanism of action of 1,1,2-Triphenylethane and its potential applications in various fields.
Synthesis Methods
The synthesis of 1,1,2-Triphenylethane can be achieved through several methods, including Friedel-Crafts alkylation, McMurry coupling, and oxidative coupling. The most commonly used method is the McMurry coupling reaction, which involves the use of titanium tetrachloride and reducing agents such as sodium or magnesium to produce 1,1,2-Triphenylethane.
Scientific Research Applications
1,1,2-Triphenylethane has been widely used in scientific research due to its unique physical and chemical properties. It has been extensively studied for its applications in the field of materials science, where it is used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dyes.
properties
CAS RN |
1520-42-9 |
|---|---|
Product Name |
1,1,2-Triphenylethane |
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
1520-42-9 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




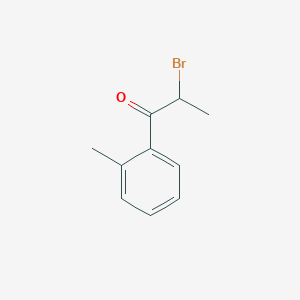

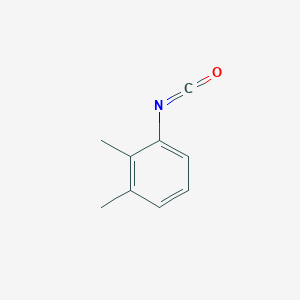

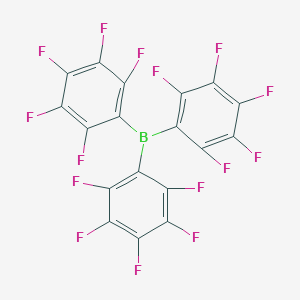
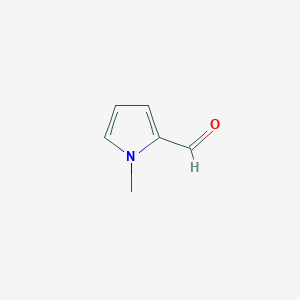


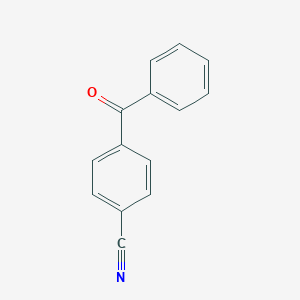
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
